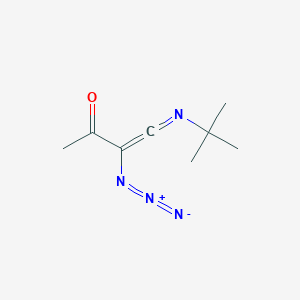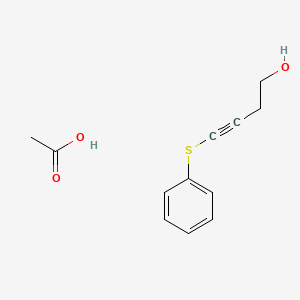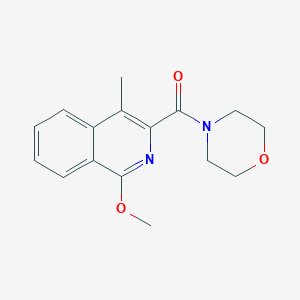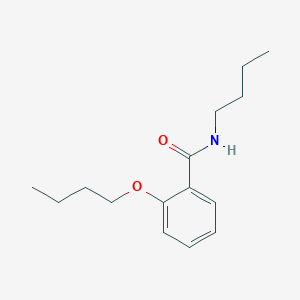
2-Butoxy-N-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-N-butylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzamide core with butoxy and butyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-N-butylbenzamide typically involves the condensation of benzoic acid derivatives with appropriate amines. One common method is the direct condensation of benzoic acid with butylamine and butoxyamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures. The catalyst, often a metal oxide or zeolite, facilitates the condensation reaction, leading to high yields of the desired product. The continuous flow process offers advantages such as improved reaction efficiency, reduced reaction times, and easier scalability.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-N-butylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, halogen, or sulfonyl derivatives.
Scientific Research Applications
2-Butoxy-N-butylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-Butoxy-N-butylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Butoxy-N-butylbenzamide can be compared with other benzamide derivatives, such as:
Benzamide: The simplest benzamide derivative, used as a starting material for various chemical syntheses.
N-Butylbenzamide: Similar structure but lacks the butoxy group, leading to different chemical and biological properties.
2-Butoxybenzamide: Lacks the butyl group, which affects its solubility and reactivity.
The presence of both butoxy and butyl groups in this compound makes it unique, providing a balance of hydrophobic and hydrophilic properties that can be advantageous in certain applications.
Properties
CAS No. |
90233-45-7 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-butoxy-N-butylbenzamide |
InChI |
InChI=1S/C15H23NO2/c1-3-5-11-16-15(17)13-9-7-8-10-14(13)18-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,16,17) |
InChI Key |
MESPVSYRMPNOMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


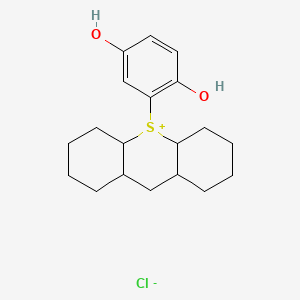
![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
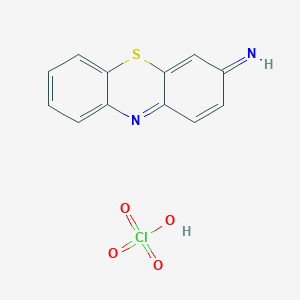
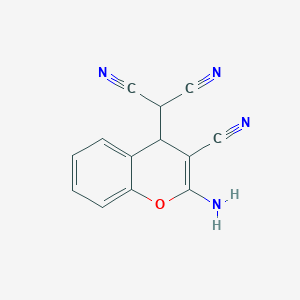
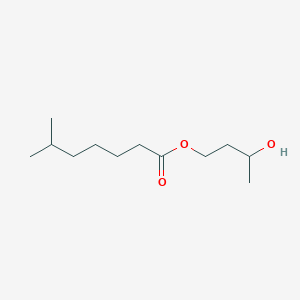

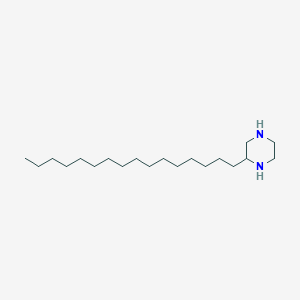
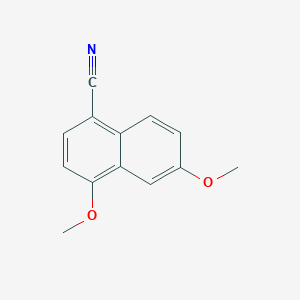

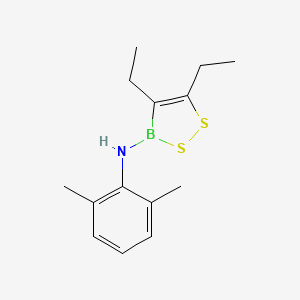
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14379971.png)
